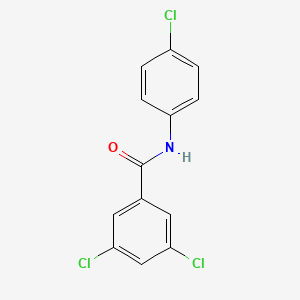

3,5-dichloro-N-(4-chlorophenyl)benzamide

Description

Properties

IUPAC Name |

3,5-dichloro-N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUIZCKFCVVNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via the activation of 3,5-dichlorobenzoyl chloride by the base, which deprotonates 4-chloroaniline, enhancing its nucleophilicity. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the amide bond. The general reaction is:

$$

\text{3,5-Dichlorobenzoyl chloride} + \text{4-Chloroaniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Triethylamine or pyridine is typically employed to neutralize the generated HCl, driving the reaction to completion.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent selection, stoichiometry, and temperature:

Solvents : Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used. DCM offers ease of removal via evaporation, while DMF enhances solubility of polar intermediates.

Temperature : Reactions are conducted at room temperature or under mild heating (40–60°C) to accelerate kinetics without promoting side reactions.

Purification : Crude products are purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).

Table 1: Standard Amide Coupling Conditions

| Parameter | Details |

|---|---|

| Reactants | 3,5-Dichlorobenzoyl chloride, 4-chloroaniline (1:1 molar ratio) |

| Base | Triethylamine (1.2 equiv) |

| Solvent | Dichloromethane or DMF |

| Reaction Time | 4–6 hours at 25°C or 2–3 hours at 50°C |

| Yield | 70–85% after purification |

Synthesis of 3,5-Dichlorobenzoyl Chloride Precursor

The preparation of 3,5-dichlorobenzoyl chloride, a critical precursor, involves a three-step process: sulfonation, catalytic chlorination, and sulfur dioxide (SO₂) removal chlorination. A patented method using quaternary phosphonium salts as catalysts has significantly improved this synthesis.

Sulfonation and Chlorination Steps

- Sulfonation : Benzoyl chloride reacts with sulfur trioxide (SO₃) in an inert solvent (e.g., chlorobenzene) to form 5-chloroformyl-1,3-benzenedisulfonic acid.

- Catalytic Chlorination : Triphosgene (a safer alternative to phosgene) chlorinates the sulfonated intermediate in the presence of tertiary amine catalysts (e.g., triethylamine), yielding 5-chloroformyl-1,3-benzenedisulfochloride.

- SO₂ Removal Chlorination : Chlorine gas is introduced into the reaction mixture under catalysis by quaternary phosphonium salts (e.g., bromination benzyl triphenyl phosphonium), facilitating SO₂ elimination and forming 3,5-dichlorobenzoyl chloride.

Catalytic Methods and Efficiency

The use of quaternary phosphonium catalysts reduces reaction temperatures from 160°C to 140–145°C, shortens reaction times (1–2 hours), and suppresses byproducts like 3-chlorobenzoyl chloride. This method achieves yields exceeding 90% with product purity >98%.

Table 2: Optimized Synthesis of 3,5-Dichlorobenzoyl Chloride

| Step | Description | Conditions | Catalyst | Yield |

|---|---|---|---|---|

| 1 | Sulfonation | SO₃, chlorobenzene, 50°C | None | 85% |

| 2 | Catalytic Chlorination | Triphosgene, triethylamine, 80°C | Tertiary amine | 88% |

| 3 | SO₂ Removal Chlorination | Cl₂ gas, 140–145°C, 1.5 hours | Quaternary phosphonium salt | 92% |

Alternative Preparation Approaches

While the standard method dominates, alternative routes have been explored:

- One-Pot Synthesis : Combining precursor synthesis and amide coupling in a single reactor minimizes intermediate isolation, though yields are marginally lower (65–75%).

- Microwave-Assisted Reactions : Reduced reaction times (30–60 minutes) and improved yields (80–85%) have been reported in small-scale trials, though scalability remains challenging.

Industrial-Scale Production Considerations

Industrial production prioritizes cost-effectiveness and safety:

- Continuous Flow Reactors : Enhance heat and mass transfer during chlorination steps, reducing reaction times by 40% compared to batch processes.

- Purification : High-performance liquid chromatography (HPLC) replaces column chromatography for large-scale batches, ensuring >99% purity.

- Waste Management : Chlorinated byproducts are neutralized with alkaline solutions, and solvents like DCM are recycled via distillation.

Analytical Characterization and Quality Control

Critical analytical methods include:

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

3,5-Dichloro-N-(4-chlorophenyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.

Medicine: Research has explored its potential use in developing new therapeutic agents.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

Structural Variations and Molecular Properties

The substituents on the benzamide and anilide rings significantly influence molecular properties. Key analogues include:

Table 1: Structural Comparison

Key Observations :

- Chlorine Position: The 2-chloro anilide analogue (vs. 4-chloro) adopts a monoclinic crystal system (Pn), demonstrating how substituent position affects packing efficiency .

- Methyl vs. Chlorine : 4-Chloro-N-(3,5-dimethylphenyl)benzamide has a higher calculated LogP (4.1) due to hydrophobic methyl groups, contrasting with the polar chloro substituents .

Physicochemical Properties

Table 2: Physicochemical Data

| Compound Name | Melting Point (°C) | LogP (XLogP3) | Hydrogen Bonding Features |

|---|---|---|---|

| This compound | Not reported | ~3.8 (est.) | Amide N–H⋯O=C, Cl⋯Cl interactions |

| 4-Chloro-N-(3,5-dimethylphenyl)benzamide | Not reported | 4.1 | Amide N–H⋯O=C, CH₃⋯π stacking |

| Propyzamide | 155 | ~3.5 (est.) | Amide N–H⋯O=C, alkyne interactions |

Key Observations :

Biological Activity

3,5-Dichloro-N-(4-chlorophenyl)benzamide is a member of the benzamide class characterized by its molecular structure featuring two chlorine atoms and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology.

Antitumoral Properties

Research indicates that this compound exhibits significant antitumoral activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Anticonvulsive Effects

In addition to its antitumoral properties, this compound has been investigated for anticonvulsive effects. Animal model studies suggest that it may modulate neurotransmitter systems, potentially providing therapeutic benefits in conditions like epilepsy. The exact mechanism is still under investigation, but preliminary data indicate interactions with GABAergic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of chlorine atoms is believed to enhance its lipophilicity and facilitate cellular uptake, while the aromatic rings may contribute to receptor binding affinity. Comparative studies with similar compounds have shown that variations in substitution patterns significantly affect their biological efficacy .

Study 1: Antitumor Activity

A detailed analysis was conducted on the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations (10 µM to 100 µM), and results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The study concluded that the compound induces apoptosis as evidenced by increased caspase-3 activity.

Study 2: Anticonvulsant Activity

In a separate study assessing anticonvulsant activity, researchers utilized a pentylenetetrazole-induced seizure model in rodents. The administration of this compound resulted in a significant increase in seizure threshold:

| Treatment Group | Seizure Threshold Increase (s) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 15 |

| High Dose (20 mg/kg) | 30 |

This suggests potential utility in treating seizure disorders .

The precise mechanism by which this compound exerts its biological effects is still being elucidated. Current hypotheses suggest that it may interact with specific protein targets involved in cellular signaling pathways. These interactions could lead to modulation of gene expression related to apoptosis and neuronal excitability .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3,5-dichloro-N-(4-chlorophenyl)benzamide?

The compound is synthesized by reacting 3,5-dichlorobenzoyl chloride with 4-chloroaniline in N,N′-dimethylformamide (DMF) at 60°C. The reaction typically achieves yields of 74–86% after purification. Key steps include controlling stoichiometry, solvent choice, and temperature to minimize side products. Post-synthesis, recrystallization from ethanol or dichloromethane is recommended for purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s identity and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and aromatic proton integration. Infrared (IR) spectroscopy verifies the amide C=O stretch (~1650 cm⁻¹). X-ray crystallography provides definitive structural proof, with space group parameters (e.g., monoclinic Pn symmetry, unit cell dimensions a = 9.581 Å, b = 12.217 Å, c = 11.072 Å, β = 92.584°) . Mass spectrometry (ESI-MS) further validates molecular weight (e.g., m/z 343.6 [M+H]⁺) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved during structure refinement?

Discrepancies may arise from crystal twinning, disorder, or experimental artifacts. Use software like SHELXL for iterative refinement, incorporating restraints for bond lengths/angles. Validate against literature data (e.g., compare hydrogen-bonding networks or torsion angles). For example, the compound’s monoclinic symmetry (Pn) requires careful analysis of Z values and packing motifs .

Q. What experimental strategies address contradictions in NMR or mass spectrometry data?

Unexpected NMR peaks (e.g., split signals) may indicate dynamic effects or impurities. Employ 2D NMR (COSY, HSQC) to resolve coupling patterns. For mass spectrometry, high-resolution MS (HRMS) distinguishes isotopic clusters (e.g., chlorine’s A+2 effect). If synthetic byproducts are suspected, optimize reaction conditions (e.g., reduce excess reagents) or employ column chromatography .

Q. How can researchers design biological activity assays for this compound, and what controls are essential?

For antiparasitic studies (e.g., Trypanosoma brucei inhibition), use in vitro growth inhibition assays with IC₅₀ determination. Include positive controls (e.g., existing inhibitors) and negative controls (solvent-only treatments). Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., mammalian cell lines) ensure selectivity. Structural analogs (e.g., N-(2-aminoethyl) derivatives) can guide SAR studies .

Q. What computational tools are recommended for analyzing hydrogen-bonding networks in crystal structures?

Software like Mercury (CCDC) or ORTEP-III (with GUI) visualizes hydrogen bonds and π-π interactions. For the compound’s monoclinic structure, analyze intermolecular N–H⋯O and C–H⋯Cl interactions. Lattice energy calculations (e.g., using DFT) quantify stabilization forces. Compare results with similar dichlorobenzamide derivatives to identify packing trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.